2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Overview
Description
2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a conjugated polymer known for its unique electronic properties. This compound is part of the diketopyrrolopyrrole (DPP) family, which is widely recognized for its applications in organic electronics, particularly in organic photovoltaics and field-effect transistors .
Mechanism of Action
Target of Action
The primary target of DPPDT is the donor-acceptor conjugated polymer (DACP) . DACPs are a class of polymers that have alternating donor and acceptor units along their backbone, which allows them to conduct electricity. DPPDT interacts with these polymers, affecting their structure and properties .
Mode of Action
DPPDT interacts with its target through a process known as self-assembly . This involves the spontaneous organization of individual DPPDT molecules into a structured arrangement. The self-assembly of DPPDT is influenced by the polarity of the solvent it is in . For example, in a polar solvent like methanol, DPPDT forms nanoribbons, while in a non-polar solvent like hexane, it forms amorphous aggregates .
Biochemical Pathways
The self-assembly of DPPDT affects the nanostructure of DACPs . This can alter the size of the assembled nanostructures, as well as the fraction of polymers that self-assemble . The surface orientation and the crystal structure of the nanostructures is also affected . These changes can have significant downstream effects on the properties of the DACPs, including their ability to conduct electricity .
Result of Action
The self-assembly of DPPDT into different nanostructures can enhance the charge transport properties of DACPs . For example, when DPPDT forms nanoribbons, it leads to an enhancement of the average hole mobility in organic field effect transistors (OFETs) . This makes DPPDT a valuable compound in the development of electronic devices.
Action Environment
The action of DPPDT is strongly influenced by environmental factors, particularly the polarity of the solvent it is in . The polarity of the solvent can affect the self-assembly of DPPDT, and thereby influence its interaction with DACPs . This highlights the importance of carefully controlling the environment in which DPPDT is used to ensure optimal performance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves a Stille coupling reaction. This method uses a palladium catalyst to couple thiophene units with the diketopyrrolopyrrole core . The reaction conditions often include the use of solvents like chloroform or toluene, and the process is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Stille coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be used to alter the conjugation length and improve the material’s conductivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with tailored properties for specific applications in organic electronics .
Scientific Research Applications
2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has several scientific research applications:
Organic Photovoltaics: It is used as a donor material in organic solar cells due to its high absorption coefficient and excellent charge transport properties.
Field-Effect Transistors: The compound’s high charge carrier mobility makes it suitable for use in organic field-effect transistors (OFETs).
Sensors: Its sensitivity to environmental changes allows it to be used in chemical and biological sensors.
Light-Emitting Diodes: The compound’s electroluminescent properties make it a candidate for use in organic light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
Poly(3-hexylthiophene) (P3HT): Known for its use in organic photovoltaics, P3HT has lower charge carrier mobility compared to 2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione.
Poly(2,5-bis(3-alkylthiophene-2-yl)thieno[3,2-b]thiophene) (PBTTT): This compound has similar applications but differs in its molecular structure and electronic properties.
Poly(2,2’-[2,5-bis(2-octyldodecyl)-3,6-dioxo-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrole-1,4-diyl]dithiophene-5,5’-diyl-alt-2,2’-bithiophene-5,5’-diyl) (PDQT): PDQT is another diketopyrrolopyrrole-based polymer with comparable properties but different solubility and processability.
Uniqueness
This compound stands out due to its high charge carrier mobility, excellent solubility, and processability, making it a versatile material for various organic electronic applications .
Properties
IUPAC Name |
2,5-bis(2-octyldodecyl)-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H88N2O2S2/c1-5-9-13-17-21-23-27-31-37-45(35-29-25-19-15-11-7-3)43-55-51(47-39-33-41-59-47)49-50(53(55)57)52(48-40-34-42-60-48)56(54(49)58)44-46(36-30-26-20-16-12-8-4)38-32-28-24-22-18-14-10-6-2/h33-34,39-42,45-46H,5-32,35-38,43-44H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFXMPXYDRPSSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC=CS3)C1=O)C4=CC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H88N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Q1: What makes DPPDT a promising material for photoinitiating systems, particularly under green light exposure?
A1: DPPDT exhibits strong absorption in the green light region of the electromagnetic spectrum []. When combined with an iodonium salt or an amine, DPPDT efficiently initiates various polymerization reactions upon green light irradiation []. This efficiency surpasses that of traditional visible light photosensitizers like camphorquinone []. The photochemical mechanisms behind this efficiency involve electron transfer and radical generation processes, as evidenced by studies employing techniques like laser flash photolysis and electron spin resonance spectroscopy [].
Q2: How does the structural modification of incorporating DPPDT into a polymer backbone impact its electronic properties and applications in organic thin-film transistors?
A2: Incorporating DPPDT into a polymer backbone alongside di(thiophen-2-yl)pyrene units allows for the creation of donor-acceptor alternating π-conjugated polymers []. The specific anchoring position of DPPDT on the pyrene unit significantly influences the polymer's band-gap energy and the resulting charge transport properties []. For instance, polymers with DPPDT attached at the 2,7-position of the pyrene ring exhibit lower band-gap energies and superior charge carrier mobilities compared to their 1,6-substituted counterparts []. This highlights the importance of structural design in tailoring the electronic properties of DPPDT-containing polymers for applications like organic thin-film transistors.
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